Nickel nitrate

Description

Properties

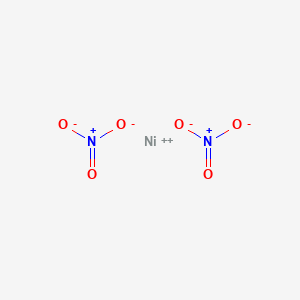

IUPAC Name |

nickel(2+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Ni/c2*2-1(3)4;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJMLQFLOWQJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(NO3)2, N2NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Nickel(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13478-00-7 (hexahydrate), 14701-22-5 (Parent) | |

| Record name | Nickel nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872958 | |

| Record name | Nickel bis(nitrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture., Liquid; Water or Solvent Wet Solid, Hexahydrate: green, deliquescent crystals with a mp of 56.7 deg C; [Merck Index], Green odorless solid; [CHRIS] | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nickel nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 238.5 G/100 CC WATER AT 0 °C /HEXAHYDRATE/, SOL IN ALCOHOL; AMMONIUM HYDROXIDE /HEXAHYDRATE/, VERY SOL IN HOT WATER /HEXAHYDRATE/, 3 G/100 ML HYDRAZINE AT 20 °C, 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C, 48.5 WT% IN WATER AT 20 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V11 79 (1976) | |

| Record name | NICKEL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

GREEN CRYSTALS | |

CAS No. |

13478-00-7(hexahydrate); 13138-45-9; 14216-75-2, 13138-45-9, 14216-75-2 | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, nickel salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(nitrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50L0S38I2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Nickel Nitrate and Its Derivatives

Preparative Routes for Hydrated and Anhydrous Forms of Nickel Nitrate (B79036)

The most straightforward method for preparing hydrated nickel nitrate, particularly the hexahydrate, involves the reaction of nickel(II) oxide (NiO) with nitric acid (HNO₃) wikipedia.orgsciencemadness.orgcrystalls.infowhy.gr. This reaction is typically carried out in an aqueous medium and can be performed at room temperature or with gentle heating.

Reaction for Hexahydrate: NiO + 2 HNO₃ + 5 H₂O → Ni(NO₃)₂·6H₂O wikipedia.orgwhy.gr

Alternatively, nickel metal powder, nickel carbonate, or nickel hydroxide (B78521) can be reacted with dilute nitric acid to yield this compound crystalls.infochemdad.comatamanchemicals.com. These reactions are often exothermic and require controlled cooling during production chemdad.com.

The preparation of anhydrous this compound is more challenging and is generally not achieved by simply heating the hydrates, as they tend to decompose sciencemadness.orgwhy.gr. Instead, anhydrous this compound is typically synthesized through reactions involving more reactive nitrogen oxides or by dehydrating the hydrates with agents like fuming nitric acid sciencemadness.orgwhy.grchemdad.com.

Reaction for Anhydrous this compound: Ni(CO)₄ + 2 N₂O₄ → Ni(NO₃)₂ + 2 NO + 4 CO sciencemadness.orgwhy.gr

Solution-Based Synthesis Approaches

Solution-based methods are widely used for synthesizing nickel-containing materials, often utilizing this compound as a soluble precursor.

Sol-Gel Techniques for Nickel-Based Materials

This compound hexahydrate is frequently employed as a precursor in sol-gel synthesis to produce nickel oxide (NiO) nanoparticles and other mixed metal oxides nih.govijcrt.orgui.ac.idtandfonline.compisrt.orgaip.orgacs.orgmdpi.comresearchgate.netpisrt.orgufpi.brresearchgate.netnih.govsciencescholar.usijirmps.orgijnnonline.net. In these methods, this compound is dissolved in a solvent (often water or ethanol), and then combined with other precursors, chelating agents, or precipitating agents, followed by drying and calcination. For instance, NiO nanoparticles can be synthesized by reacting this compound with citric acid and ethylene (B1197577) glycol, followed by heat treatment ijcrt.org. Another approach involves using this compound hexahydrate with sodium hydroxide as a precipitating agent in methanol (B129727), followed by calcination at around 450 °C ui.ac.idaip.org. The pH of the solution can also influence the properties of the resulting NiO nanoparticles nih.gov.

Hydrothermal and Solvothermal Methods Utilizing this compound Precursors

This compound serves as a precursor in hydrothermal and solvothermal synthesis for various nickel compounds, including nickel sulfide (B99878) and nickel oxide nanoparticles ufpi.brrsc.orgbohrium.com. In hydrothermal synthesis, this compound hexahydrate is reacted with thiourea (B124793) in water to form nickel sulfide rsc.org. For nickel oxide synthesis, this compound in aqueous solution can be combined with hydrogen peroxide, and the mixture is then heated in an oven at elevated temperatures (e.g., 130 °C) for extended periods, followed by calcination ufpi.br. Solvothermal methods also utilize this compound as a precursor, often with organic solvents and chelating agents, to produce NiO nanoparticles nih.govijcrt.org.

Chemical Precipitation Pathways for Nickel Compounds

Chemical precipitation is a common method for producing nickel hydroxide and other nickel compounds, with this compound acting as the nickel ion source researchgate.netmdpi.comosti.govchemedx.org. In this process, a soluble base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonia (B1221849) (NH₄OH), is added to an aqueous solution of this compound. This leads to the precipitation of nickel hydroxide researchgate.netmdpi.comosti.govchemedx.org. The reaction can be controlled by adjusting parameters like pH, temperature, and the rate of addition of reagents researchgate.netmdpi.comosti.gov.

Precipitation of Nickel Hydroxide: Ni(NO₃)₂ (aq) + 2 NaOH (aq) → Ni(OH)₂ (s) + 2 NaNO₃ (aq) chemedx.org

Electrochemical precipitation also utilizes this compound solutions, where cathodic reduction of nitrate ions generates hydroxyl ions, leading to in-situ precipitation of nickel hydroxide researchgate.netmdpi.comosti.gov.

Green Synthesis Strategies Employing this compound

This compound is also utilized in green synthesis approaches, often employing plant extracts or bio-based materials as reducing and stabilizing agents for nanoparticle synthesis acs.orgscielo.org.mxijrti.orgresearchgate.nettandfonline.com. For example, nickel nanoparticles have been synthesized using grapefruit extract scielo.org.mx or garlic extract researchgate.net with this compound as the precursor. In these methods, the plant extract provides biomolecules that facilitate the reduction of Ni²⁺ ions to Ni⁰ nanoparticles. Similarly, nickel oxide nanoparticles can be synthesized using leaf extracts from plants like Aegle marmelos ijrti.org or Acacia nilotica tandfonline.com with this compound.

Thermal and Solid-State Synthesis Methods

Thermal and solid-state methods can also involve this compound as a precursor, particularly for the synthesis of mixed metal oxides and catalysts.

In solid-state synthesis, this compound hexahydrate can be mixed with other metal nitrates or oxides and then subjected to high-temperature calcination. For instance, NiO-CeO₂ catalysts have been prepared by manually grinding this compound hydrate (B1144303) with cerium nitrate hydrate, followed by thermal treatment up to 550 °C nju.edu.cn. This solvent-free approach facilitates intimate mixing of precursors, leading to enhanced interfacial interactions and improved catalytic performance. Similarly, nickel-based catalysts for CO₂ hydrogenation have been prepared via solid-state combustion of this compound complexes with ethylenediamine (B42938) and alumina (B75360) rsc.orgresearchgate.netmdpi.com. In these methods, the this compound complex decomposes at high temperatures, forming nickel oxide or metallic nickel, often in a highly dispersed state.

Thermal decomposition of this compound itself, or its complexes, is also a route to nickel oxides, though direct thermal decomposition of this compound hydrates typically leads to decomposition products rather than pure anhydrous this compound. However, understanding the decomposition behavior is relevant for synthesizing nickel oxides from nitrate precursors nju.edu.cn.

Mechanistic Investigations of Nickel Nitrate Transformations

Thermal Decomposition Mechanisms and Kinetic Studies

The thermal decomposition of nickel nitrate (B79036), particularly its common hexahydrate form, is a multi-step process involving dehydration, the formation of intermediate species, and final conversion to nickel oxide. The precise nature of these transformations is highly dependent on experimental conditions such as heating rate and the surrounding atmosphere. core.ac.uk

Dehydration Pathways of Nickel Nitrate Hydrates

The initial stage of heating this compound hexahydrate, Ni(NO₃)₂·6H₂O, involves the sequential loss of its water of hydration. This dehydration process occurs in distinct, often overlapping, steps. The thermal dehydration process typically begins just above 315 K (42°C) and can continue up to approximately 500 K (227°C). researchgate.net

Under controlled conditions, such as a slow heating rate, distinct intermediate hydrates can be identified. The decomposition often proceeds through the formation of a tetrahydrate and then a dihydrate. chemedx.orgucsb.edu The pathway can be summarized as follows:

Step 1: Ni(NO₃)₂·6H₂O → Ni(NO₃)₂·4H₂O + 2H₂O

Step 2: Ni(NO₃)₂·4H₂O → Ni(NO₃)₂·2H₂O + 2H₂O

The temperature ranges for these steps can vary. For instance, in one study, the first two molecules of water are lost between 316 K and 353 K, and the next two are lost up to 418 K. ucsb.edu The final two water molecules are removed at higher temperatures, often concurrently with the initial decomposition of the nitrate group. researchgate.net The use of a flowing air atmosphere can shift these decomposition reactions to lower temperatures compared to stationary air, as the gaseous products are removed more efficiently. core.ac.ukuran.ua

| Reaction Stage | Intermediate Product | Temperature Range (K) | Atmosphere | Reference |

|---|---|---|---|---|

| Ni(NO₃)₂·6H₂O → Ni(NO₃)₂·4H₂O | This compound Tetrahydrate | 316 - 353 | Nitrogen | ucsb.edu |

| Ni(NO₃)₂·4H₂O → Ni(NO₃)₂·2H₂O | This compound Dihydrate | 353 - 418 | Nitrogen | ucsb.edu |

| Initial water loss | Not specified | Starts at 315 K | Vacuum | researchgate.net |

| Water loss | Not specified | 310 - 350 | Nitrogen | sc.edu |

Solid-State Decomposition Reactions and Intermediate Species Identification

Following the initial dehydration, the decomposition of the remaining this compound structure commences. It is widely reported that the formation of anhydrous Ni(NO₃)₂ is not a stable intermediate step under typical heating conditions due to simultaneous hydrolysis and decomposition reactions. chemedx.org Instead, basic this compound compounds are formed. core.ac.ukchemedx.org

The decomposition of the dihydrate can lead to the formation of basic this compound, which is attributed to a hydrolysis process involving the remaining water molecules. researchgate.net The reaction sequence becomes more complex, involving the release of nitrogen oxides. core.ac.ukresearchgate.net One proposed mechanism under stationary air at a slow heating rate involves the formation of a complex basic nitrate:

1/3 {Ni(NO₃)₂·2Ni(OH)₂·4H₂O} core.ac.uk

Further heating leads to the decomposition of these basic intermediates. For example, a proposed intermediate, Ni(NO₃)(OH)₂·H₂O, decomposes to form a mixed oxide-hydroxide-nitrate before finally yielding nickel(III) oxide (Ni₂O₃) and subsequently the more stable nickel(II) oxide (NiO). ucsb.edu

The final decomposition product, regardless of the precise pathway, is nickel oxide (NiO). core.ac.ukuran.uanih.gov This final step, involving the breakdown of the last intermediate species, typically occurs in the temperature range of 523 K to 623 K (250°C to 350°C). core.ac.uksc.edu The entire process is endothermic. core.ac.uk

| Intermediate Species | Final Product | Decomposition Temperature (K) | Notes | Reference |

|---|---|---|---|---|

| Basic this compound | NiO | - | Reported as the only intermediate in stationary air. | core.ac.uk |

| xNi(NO₃)₂·yNi(OH)₂·zH₂O | NiO | - | General formula for basic intermediates in water vapor-air. | core.ac.uk |

| Mixture of anhydrous and basic this compound | NiO | > 580 | Anhydrous Ni(NO₃)₂ decomposes into NO and NiO. | researchgate.net |

| Ni(NO₃)(OH)₂·H₂O | NiO | ~523 | Decomposes to 0.5Ni₂O₃ + HNO₃ + 1.25H₂O. | ucsb.edu |

| - | NiO | > 623 | Final product formation temperature. | core.ac.ukuran.uanih.gov |

Electrochemical Reaction Mechanisms Involving this compound

This compound serves as a common electrolyte precursor for the electrochemical deposition of nickel-based films, particularly nickel hydroxide (B78521), which is a key material in rechargeable batteries.

Electrodeposition Mechanisms of Nickel Hydroxide

The electrodeposition of nickel hydroxide from a this compound solution does not occur through the direct reduction of Ni²⁺ ions. Instead, it follows an indirect mechanism driven by the cathodic reduction of nitrate ions (NO₃⁻). core.ac.ukresearchgate.netresearchgate.net This process generates hydroxide ions (OH⁻) at the electrode surface, which locally increases the pH. researchgate.netresearchgate.net

The key electrochemical reaction is: NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻

This electrochemical step is immediately followed by a chemical precipitation reaction. The generated hydroxide ions react with the Ni²⁺ ions present in the electrolyte bath, causing the precipitation of nickel hydroxide directly onto the electrode surface. core.ac.ukresearchgate.net

Ni²⁺ + 2OH⁻ → Ni(OH)₂ (s)

Redox Processes in Nickel-Containing Solutions

Once nickel hydroxide is deposited on the electrode surface, it can undergo further reversible redox transformations. core.ac.uk Cyclic voltammetry studies show that the deposited Ni(OH)₂ can be oxidized to nickel oxyhydroxide (NiOOH) during an anodic scan and subsequently reduced back to Ni(OH)₂ during the cathodic scan. core.ac.ukscirp.org

The fundamental redox reaction is: Ni(OH)₂ + OH⁻ ↔ NiOOH + H₂O + e⁻

This reversible process is responsible for the charge storage mechanism in nickel-based batteries. core.ac.uk The electrodeposited film is electrochromic, turning black upon oxidation to NiOOH and becoming lighter upon reduction back to Ni(OH)₂. core.ac.uk In solutions containing only this compound, cyclic voltammetry reveals a cathodic peak corresponding to the nitrate reduction that forms the hydroxide, and a separate, reversible pair of anodic and cathodic peaks (A2/C2) corresponding to the Ni(OH)₂/NiOOH redox reaction. core.ac.uk

Structural Elucidation and Advanced Characterization of Nickel Nitrate and Its Derivatives

Crystallographic Studies

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For nickel nitrate (B79036) and its complexes, both single crystal and powder X-ray diffraction methods provide fundamental information regarding their structure and phase purity.

Single Crystal X-ray Diffraction of Nickel Nitrate Complexes

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of molecular structures. Studies on this compound hydrates have revealed various coordination geometries. For instance, nickel(II) nitrate exists in several hydrated forms, and their structures have been meticulously characterized. The hexahydrate, Ni(NO₃)₂·6H₂O, features a [Ni(H₂O)₆]²⁺ octahedral complex where the nickel ion is coordinated exclusively by six water molecules. The nitrate ions are not directly bonded to the metal center but are present as counter-ions within the crystal lattice, participating in a network of hydrogen bonds. journaldephysique.org

In contrast, the tetrahydrate, Ni(NO₃)₂·4H₂O, exists as two polymorphs, one monoclinic and the other triclinic. In both of these structures, the nitrate ions are part of the inner coordination sphere of the nickel ion, indicating a stronger metal-nitrate interaction compared to the hexahydrate. journaldephysique.org The coordination of the nitrate group can vary, acting as a unidentate or bidentate ligand. In complexes with other ligands, such as heterocyclic ligands or N,N-diethylethylenediamine, the nitrate groups often exhibit bidentate coordination to the nickel(II) center. rsc.orgmdpi.com

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and studying the structural properties of polycrystalline materials. It has been widely used to characterize this compound and its derivatives, especially in contexts where single crystals are not available. For example, PXRD has been used to identify crystalline this compound impregnated on supports like kaolin, with characteristic diffraction lines observed at 2θ angles of 30° and 47°. researchgate.net

PXRD is also crucial for studying phase transitions, such as those occurring during hydration and dehydration processes of nickel(II) complexes. mdpi.com The technique allows for the identification of different crystalline phases that may coexist in a sample. For instance, a nickel(II) nitrate complex with a thiosemicarbazone ligand was shown to contain both orthorhombic and monoclinic phases. researchgate.net The analysis of PXRD patterns provides key information on the lattice parameters of the different crystalline forms of this compound.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

|---|---|---|---|

| Anhydrous Ni(NO₃)₂ | Cubic | Pa-3 | a = 7.527 |

| Anhydrous Ni(NO₃)₂ | Cubic | - | a = 7.31 |

| Ni(NO₃)₂ Dihydrate | Monoclinic | - | a=5.7664, b=5.907, c=8.4676, β=90.966° |

| Ni(NO₃)₂ Hexahydrate | Triclinic | - | - |

Spectroscopic Analyses

Spectroscopic methods probe the energy levels of molecules and provide detailed information about bonding, electronic structure, and the local environment of atoms.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the nature of chemical bonds and molecular symmetry. These methods are particularly useful for determining the coordination mode of the nitrate ion in nickel complexes. The free nitrate ion (D₃h symmetry) has specific vibrational modes, some of which are degenerate. berkeley.edu When nitrate coordinates to a metal ion like Ni²⁺, its symmetry is lowered, causing the degenerate modes to split and previously IR-inactive modes to become active. researchgate.net

The coordination mode of the nitrate group (e.g., ionic, unidentate, bidentate, or bridging) can be distinguished by analyzing the positions and splitting of the nitrate vibrational bands. cdnsciencepub.com For instance, the separation between the two highest frequency stretching modes of the nitrate group is often used to infer its coordination. Furthermore, the 1700-1800 cm⁻¹ region of the IR spectrum, which contains combination bands, serves as an excellent probe for the metal-nitrate bond strength and coordination environment. cdnsciencepub.com In aqueous solutions of this compound, characteristic bands for the N-O bonds of the nitrate ion are observed around 1386 and 1327 cm⁻¹. researchgate.net

| Species | Technique | Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aqueous Ni(NO₃)₂ | FTIR | 1386, 1327 | N-O stretching |

| β-Ni(OH)₂ | Raman | 313, 449, 868 | Lattice/vibrational modes |

| β-Ni(OH)₂ | Raman | 3580 | O-H stretching |

| Nitrato Complexes | IR | 1700-1800 | Combination bands (probe for coordination) |

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy investigates the electronic transitions within a molecule, particularly the d-d transitions in transition metal complexes. For nickel(II), which has a d⁸ electron configuration, its octahedral complexes typically exhibit three spin-allowed transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. researchgate.net

The aqueous solution of this compound, which contains the green-colored hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, displays a characteristic absorption spectrum. docbrown.info The positions of the absorption maxima (λ_max) are sensitive to the ligand field strength. Complexation of Ni²⁺ with nitrate ions in a dry ionic liquid has been shown to retain the six-coordinate geometry of the nickel ion. acs.org

| Complex/Species | λ_max (nm) | Assignment (Transition from ³A₂g) |

|---|---|---|

| Hydrated Ni(II) | 658 | → ³T₂g |

| 394 | → ³T₁g(F) | |

| 302 | → ³T₁g(P) | |

| [Ni(H₂O)₆]²⁺ | 450 | - |

| 700 | - | |

| Nioxime-Ni²⁺ complex | ~560 | - |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a material. For nickel compounds, the Ni 2p spectrum is analyzed. This spectrum is complex due to spin-orbit splitting, which results in Ni 2p₃/₂ and Ni 2p₁/₂ peaks, as well as the presence of characteristic satellite peaks that are sensitive to the oxidation state and ligand environment. researchgate.net

The binding energy of the Ni 2p₃/₂ peak is a key indicator of the oxidation state. For instance, metallic nickel has a peak at approximately 852.4 eV, while Ni²⁺ in NiO is found at a higher binding energy of about 854.4 eV. researchgate.net XPS is instrumental in distinguishing between different nickel species, such as NiO, Ni(OH)₂, and Ni₂O₃, which may be present in nickel-based materials derived from nitrate precursors. researchgate.net Quantitative analysis of the XPS spectra can also provide the relative concentrations of different oxidation states, such as the ratio of Ni²⁺ to Ni³⁺ on the surface of a material. acs.org This information is vital for understanding the electronic properties of nickel-containing catalysts and electronic materials.

Thermal Analysis Techniques

Thermal analysis is crucial for characterizing the decomposition of this compound, particularly its common form, this compound hexahydrate (Ni(NO₃)₂·6H₂O). These techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound hexahydrate, TGA reveals a multi-step decomposition process. The process typically begins with dehydration, followed by the decomposition of the anhydrous or basic this compound to the final product, nickel(II) oxide (NiO). jetir.org

The decomposition pathway involves the sequential loss of water molecules, followed by the breakdown of the nitrate group. lookchem.com Studies show that the process begins with the loss of water of hydration, followed by the decomposition into nickel oxide. jetir.org The final mass loss stabilizes above approximately 623 K (350 °C), indicating the formation of NiO as the end product. jetir.org The atmosphere in which the analysis is conducted can influence the decomposition temperatures; for instance, decomposition occurs at lower temperatures in a flowing air stream compared to stationary air due to the efficient removal of gaseous products. jetir.org

The thermal decomposition of this compound hexahydrate can be summarized in several key stages, although the exact intermediates can vary depending on experimental conditions like heating rate and atmosphere. jetir.orgresearchgate.net A generalized pathway involves initial dehydration to form lower hydrates, such as the dihydrate, followed by the formation of basic this compound intermediates before the final conversion to NiO. researchgate.net TGA studies have indicated the existence of a stable basic this compound containing about 1.5 moles of water at 210°C. acs.org

| Temperature Range | Observed Mass Loss (%) | Decomposition Step | Gaseous Products Evolved |

|---|---|---|---|

| ~310 - 350 K | ~20% | Initial dehydration (loss of ~4 H₂O) | H₂O |

| ~525 K | ~55% | Formation of basic this compound | H₂O, HNO₃ |

| > 580 K | Total ~73.3% | Decomposition to final product (NiO) | NO, O₂ |

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques used to measure the difference in heat flow or temperature between a sample and a reference as a function of temperature. wikipedia.orgnetzsch.com These methods detect thermal events such as melting, crystallization, and decomposition, which can be either endothermic (heat absorbing) or exothermic (heat releasing). wikipedia.org

For this compound hexahydrate, DTA and DSC studies show a series of endothermic events corresponding to the mass losses observed in TGA. jetir.orgresearchgate.net The initial endothermic peaks are associated with the melting of the hydrate (B1144303) and the subsequent dehydration steps. jetir.orgresearchgate.net A study using DSC and DTA identified a two-stage melting process for Ni(H₂O)₆₂, with the first melting point at 328 K (55 °C) and a second at 362 K (89 °C). researchgate.net The dehydration process starts just above 315 K (42 °C) and proceeds in stages up to about 500 K (227 °C). researchgate.net

Following dehydration, a sharp endothermic peak signifies the decomposition of the nitrate, leading to the formation of NiO. jetir.org The atmosphere can affect the nature of these thermal events. For example, DSC experiments have shown that the decomposition of supported this compound is less endothermic when carried out in a nitric oxide/helium (NO/He) atmosphere compared to air. uu.nl

| Temperature (K) | Thermal Event | Type |

|---|---|---|

| 328 | First melting point | Endothermic |

| 362 | Second melting point | Endothermic |

| 315 - 500 | Dehydration | Endothermic |

| > 580 | Decomposition to NiO | Endothermic |

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface features and underlying structure of materials derived from this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of materials at high magnification. In the context of this compound derivatives, SEM is frequently used to characterize the morphology of nickel oxide (NiO) powders, films, and nanostructures produced through various synthesis routes, often involving the thermal decomposition of a this compound precursor.

The morphology of the resulting NiO can be controlled by the synthesis conditions. For instance, NiO thin films prepared from this compound precursors can exhibit structures like nanorods and nano pebbles. researchgate.net The thermal treatment of nickel films can also alter their surface morphology, with studies showing that as-deposited nickel layers are relatively smooth, while layers oxidized at higher temperatures (e.g., 350°C) become somewhat rougher. researchgate.net In the synthesis of nanocomposites, such as NiO/CuO, SEM analysis has revealed distinctive snowflake-like morphologies. researchgate.net For NiO nanoparticles synthesized using green methods with this compound as the precursor, SEM images often show agglomerated structures. researchgate.net

| Material | Synthesis Method | Observed Morphology |

|---|---|---|

| NiO Thin Films | Sol-gel from this compound | Nanorods and nano pebbles |

| NiO Films | Oxidation of Ni films | Smooth to rough surfaces depending on temperature |

| NiO/CuO Nanocomposite | Green synthesis | Snowflake-like structures |

| NiO Nanoparticles | Green synthesis | Agglomerated spherical particles |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the analysis of the size, shape, and arrangement of nanoparticles and the visualization of crystal lattice structures (High-Resolution TEM, HRTEM).

TEM studies of materials synthesized from this compound precursors have provided detailed insights into their nanostructure. For example, NiO nanoparticles synthesized by the combustion of this compound and urea (B33335) can form aggregates of spherical particles with sizes as small as 3 nm. researchgate.net The particle size is highly dependent on the synthesis temperature, with higher temperatures leading to larger particles; NiO particles synthesized at 600°C were around 24 nm, while those at 800°C were approximately 125 nm or larger. researchgate.net

In other work, nickel nanoparticles produced by gas-phase methods from nickel precursors were shown by TEM to be agglomerates with a bimodal size distribution, with peaks around 9 and 17 nm. e3s-conferences.org HRTEM analysis of NiO nanostructures can reveal their crystalline nature by imaging the lattice fringes. Studies have identified interplanar spacings corresponding to the (200) and (111) planes of the cubic NiO structure. researchgate.net

| Material | Synthesis Method | Observed Nanostructure | Particle Size Range |

|---|---|---|---|

| NiO Nanoparticles | Solution combustion (300°C) | Aggregates of spherical particles | ~3 nm |

| NiO Nanoparticles | Solution combustion (800°C) | Larger aggregated particles | ~125 nm |

| Nickel Nanoparticles | Gas-phase induction flow levitation | Agglomerates with bimodal distribution | ~9 nm and ~17 nm |

| NiO Nanostructures | Hydrothermal and calcination | Crystalline nanoparticles with visible lattice fringes | 10 - 40 nm |

Advanced Applications of Nickel Nitrate in Scientific Research

Catalysis and Electrocatalysis Research

Nickel nitrate (B79036) is a cornerstone precursor in the development of heterogeneous nickel-based catalysts, which are crucial for numerous industrial chemical processes. Its utility extends to the creation of bimetallic and supported catalytic systems, leveraging nickel's inherent catalytic activity in reactions such as reforming, hydrogenation, and denitrification.

Development of Heterogeneous Nickel-Based Catalysts

Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is a frequently utilized precursor for synthesizing heterogeneous nickel catalysts. Upon thermal treatment, such as calcination and reduction, it decomposes to form active nickel species, typically nickel oxide (NiO) or metallic nickel (Ni), which are then dispersed onto various support materials. Common supports include alumina (B75360) (Al₂O₃) scielo.brmdpi.comacs.orgmdpi.comnih.gov, carbon-mineral sapropel mdpi.com, and silica-based materials like SBA-15 nih.gov. The use of this compound as a precursor often results in catalysts with high nickel dispersion and small crystallite sizes, which are critical for enhanced catalytic activity and stability compared to catalysts prepared from other nickel sources acs.orgnih.gov. For instance, Ni/Al₂O₃ catalysts prepared using this compound for CO₂–CH₄ reforming demonstrated superior activity and stability, achieving methane (B114726) (CH₄) and carbon dioxide (CO₂) conversions of 31.21% and 48.97%, respectively acs.orgnih.gov. Similarly, in the liquid-phase hydrogenation of nitrobenzene (B124822), catalysts synthesized from this compound on carbon-mineral supports (CM-M) exhibited high activity, with a nitrobenzene conversion of 65% after one hour of reaction mdpi.com. The preparation typically involves impregnating the support material with a this compound solution, followed by controlled thermal treatments to convert the precursor into the active catalytic phase mdpi.comnih.govacs.org.

Role as Precursor in Bimetallic and Supported Catalysts

This compound plays a significant role as a precursor in the design of bimetallic and multi-metallic catalysts, where the combination of nickel with other metals yields synergistic effects and improved catalytic performance. For example, this compound has been used in conjunction with palladium precursors to synthesize Pd-Ni bimetallic catalysts, which have shown potential in various catalytic applications scielo.br. In the preparation of Ni-Fe/SBA-15 catalysts for the selective oxidation of benzyl (B1604629) alcohol, nickel(VI) nitrate hexahydrate was employed alongside iron(III) nitrate nonahydrate rsc.org. These bimetallic formulations often exhibit enhanced catalytic properties, such as improved metal dispersion and stability, compared to their monometallic counterparts scielo.brrsc.org. The preparation typically involves sequential or simultaneous impregnation of the support with solutions of the respective metal nitrates scielo.brrsc.org. Research indicates that using this compound in bimetallic preparations can lead to higher dispersion and smaller particle sizes than other nickel precursors, potentially due to the formation of specific complex species during thermal treatments scielo.br.

Catalytic Activity in Specific Chemical Reactions

Nickel catalysts derived from this compound exhibit significant activity across a range of important chemical transformations.

Reforming: Nickel catalysts prepared using this compound have demonstrated substantial activity in reforming reactions, particularly in the dry reforming of methane (CO₂–CH₄ reforming) and steam reforming. For CO₂–CH₄ reforming, Ni/Al₂O₃ catalysts synthesized with this compound showed high activity and stability, achieving CH₄ and CO₂ conversions of 31.21% and 48.97%, respectively acs.orgnih.gov. In the steam reforming of acetic acid, nickel catalysts supported on CeO₂-ZnO, prepared using this compound, displayed increasing hydrogen (H₂) yields with higher nickel loadings, reaching 73.5% with a 15% nickel loading acs.org. These catalysts generally benefit from good nickel dispersion and strong metal-support interactions, which help maintain activity and resist deactivation from coke deposition or sintering at high temperatures acs.orgnih.govnih.govacs.org.

Hydrogenation: this compound is a key precursor for catalysts used in hydrogenation reactions. In the liquid-phase hydrogenation of nitrobenzene, catalysts synthesized using this compound on carbon-mineral supports (CM-M) showed the highest activity, with a nitrobenzene conversion of 65% after one hour of reaction mdpi.com. These catalysts also maintained high activity over multiple reaction cycles with 100% aniline (B41778) selectivity mdpi.com. Nickel(II) nitrate hexahydrate is also recognized for its catalytic role in the hydrogenation of unsaturated organic compounds, such as alkenes and alkynes, transforming them into alkanes sigmaaldrich.com.

Denitrification: In hydrodenitrification processes, nickel-molybdenum (B8610338) catalysts supported on alumina are employed to remove nitrogen compounds from hydrocarbon oils. This compound serves as a precursor for impregnating the support material, which is subsequently calcined to form the active Ni-Mo-Al₂O₃ catalyst google.com. The preparation parameters, including nickel content and calcination temperature, are critical for optimizing the catalyst's activity for nitrogen removal google.com.

Table 1: Catalytic Performance of this compound-Derived Catalysts in Key Reactions

| Reaction Type | Catalyst System | Precursor Used | Key Performance Metric | Reference |

| CO₂–CH₄ Reforming | Ni/Al₂O₃ | Ni(NO₃)₂·6H₂O | CH₄ Conv.: 31.21%, CO₂ Conv.: 48.97% | acs.orgnih.gov |

| Nitrobenzene Hydrogenation | Ni/CM-M | This compound | Nitrobenzene Conv.: 65% (after 1h) | mdpi.com |

| Acetic Acid Steam Reforming | Ni/CeO₂-ZnO (15% Ni) | Ni(NO₃)·6H₂O | H₂ Yield: 73.5% | acs.org |

| Hydrogenation of Alkenes/Alkynes | Various Ni-based catalysts | Ni(II) nitrate hexahydrate | Catalytic role in transformation to alkanes | sigmaaldrich.com |

| Hydrodenitrification | Ni-Mo-Al₂O₃ | This compound | Optimized for nitrogen removal | google.com |

Nanomaterials Science and Engineering

This compound is a fundamental precursor in the synthesis of nickel oxide (NiO) nanomaterials and elemental nickel nanoparticles and alloys, enabling the development of advanced materials with unique electronic, magnetic, and catalytic properties.

Synthesis and Functionalization of Nickel Oxide Nanomaterials

This compound hexahydrate is a common and effective precursor for the synthesis of nickel oxide (NiO) nanoparticles (NPs) through various methods. Green synthesis approaches, utilizing plant extracts in conjunction with this compound and a base such as sodium hydroxide (B78521) (NaOH), produce NiO NPs with controlled properties acs.orgnanografi.com. For example, using a leaf extract of Phytolacca dodecandra, NiO NPs were synthesized with crystallite sizes around 14.18 nm, demonstrating good photocatalytic activity acs.org. Microwave-assisted reactions involving this compound, sodium hydroxide, and citric acid also yield NiO NPs with cubic structures and grain sizes less than 25 nm researchgate.net. Chemical reduction techniques employing this compound, ascorbic acid, NaOH, and sodium borohydride (B1222165) (NaBH₄) are also utilized, yielding NiO NPs with an optical band gap of 2.59 eV ijpsr.com. Co-precipitation methods using this compound and sodium hydroxide provide another facile route, producing NiO NPs with a crystalline size of approximately 9.27 nm, which have shown excellent electrochemical response for hydrogen peroxide detection electrochemsci.org. Functionalization can be achieved through doping, as seen in the synthesis of Cu-doped NiO nanocomposites using both nickel and copper nitrates, which enhanced the photocatalytic degradation of methylene (B1212753) blue acs.org.

Table 2: Synthesis of Nickel Oxide Nanomaterials Using this compound

| Nanomaterial Type | Precursor Used | Synthesis Method | Key Property/Application Metric | Particle Size/Band Gap | Reference |

| NiO Nanoparticles | Ni(NO₃)₂·6H₂O | Green synthesis (Plant extract) | Photocatalytic activity | ~14.18 nm | acs.org |

| NiO Nanoparticles | This compound | Microwave-assisted reaction | Cubic structure | < 25 nm | researchgate.net |

| NiO Nanoparticles | Ni(NO₃)₂·6H₂O | Chemical Reduction | Dye degradation, Antimicrobial activity | Optical band gap: 2.59 eV | ijpsr.com |

| NiO Nanoparticles | Ni(NO₃)₂·6H₂O | Co-precipitation | Electrochemical detection of H₂O₂ | ~9.27 nm | electrochemsci.org |

| Cu-doped NiO Nanocomposites | Ni(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O | Green synthesis (Plant extract) | Enhanced photocatalytic degradation of methylene blue (97.8%) | ~16.10 nm (NCs) | acs.org |

Fabrication of Elemental Nickel Nanoparticles and Alloys

This compound hexahydrate is a versatile precursor for fabricating elemental nickel nanoparticles and nickel-containing alloys, enabling the creation of advanced materials with tunable properties. For instance, nanoporous nickel (np-Ni) has been synthesized via a process involving the preheating of this compound hexahydrate followed by hydrogen reduction at elevated temperatures (250–800 °C) acs.org. This method also facilitates the production of nanoporous NiCo alloys by using a mixture of nickel and cobalt nitrates acs.org. In the context of alloy formation, this compound hexahydrate has been used with silver nitrate for the synthesis of Ag-Ni alloy nanoparticles via reduction at 250 °C researchgate.net. Furthermore, room-temperature radiolysis of this compound and other metal nitrates has been employed to synthesize homogeneous Ag-Ni and Pd-Ni alloy nanoparticles, offering control over stoichiometry and particle homogeneity researchgate.net. Wet chemical reduction techniques, utilizing this compound hexahydrate in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) and capping agents like oleic acid, can produce nearly monodisperse Ni nanoparticles that form highly ordered assemblies acs.org. This compound is listed among various nickel salts that can be used for nickel nanoparticle synthesis, where parameters such as the reducing agent and the presence of stabilizers critically influence the resulting particle features mdpi.com.

Table 3: Fabrication of Elemental Nickel Nanoparticles and Alloys Using this compound

| Material Type | Precursor Used | Synthesis Method | Key Feature/Application | Alloy Composition / Particle Size | Reference |

| Nanoporous Nickel (np-Ni) | This compound hexahydrate | H₂ reduction | Binder-free current collectors for Li-ion batteries | Nanoporous structure | acs.org |

| Nanoporous NiCo alloy | Mixture of this compound and cobalt nitrate | H₂ reduction | Alloy formation | NiCo₂ alloy | acs.org |

| Ag-Ni Alloy Nanoparticles | This compound hexahydrate, Silver nitrate | Reduction at 250 °C | Alloy formation | Ag-Ni alloy | researchgate.net |

| Ag-Ni & Pd-Ni Alloy NPs | This compound, other metal nitrates | Room-temperature radiolysis | Homogeneous alloy formation, controlled stoichiometry | Agₓ-Ni₁₋ₓ, Pd₀.₅-Ni₀.₅ | researchgate.net |

| Nickel Nanoparticles | This compound hexahydrate | Wet chemical reduction (with SDS and oleic acid) | Nearly monodisperse, ordered assemblies | Nanoparticles | acs.org |

Compound List:

this compound

this compound hexahydrate

Nickel oxide

Nickel

Alumina

Carbon-mineral sapropel

SBA-15

Palladium

Iron

Nickel oxide nanoparticles

Copper

Copper nitrate trihydrate

Methane

Carbon dioxide

Acetic acid

Hydrogen

Carbon monoxide

Nitrobenzene

Aniline

Phthalic anhydride (B1165640)

Silver

Silver nitrate

Cobalt

Cobalt nitrate hexahydrate

Nickel-Cobalt alloy

Palladium-Nickel alloy

Molybdenum

Nickel-Molybdenum catalyst

Hydrogen peroxide

Sodium hydroxide

Ascorbic acid

Sodium borohydride

Citric acid

Sodium dodecyl sulfate (SDS)

Oleic acid

Hydrazine

Nickel hydroxide

Nickel chloride hexahydrate

Nickel acetate (B1210297)

Nickel citrate (B86180)

Nickel sulfate

Nickel sulfate hexahydrate

Nickel oxalate (B1200264)

Nickel(II) bis(acetylacetonate)

Nickel(II) dodecyl sulfate

Nickel(II) nitrate

Nickel(VI) nitrate hexahydrate

Iron(III) nitrate nonahydrate

Calcium nitrate

Zirconium nitrate

Magnesium nitrate

Butyric acid

Perovskite

Lanthanum

Strontium

Iron oxide

Titanium oxide

Zirconium oxide

Manganese

Rhodium

Gold

Copper(I) oxide

Energy Storage Materials Research

Supercapacitor Electrode Development

Nickel-based materials are extensively studied for their high theoretical capacitance and electrochemical activity, making them promising candidates for supercapacitor electrodes. This compound hexahydrate serves as a common precursor in the synthesis of these electrode materials.

Research has focused on developing nickel oxide (NiO) nanoparticles and composite materials for supercapacitor applications. For instance, NiO nanoparticles deposited onto activated carbon derived from biomass, such as coconut shells, have shown enhanced specific capacitance. A composite material, PCNiO-150, derived from coconut-shell-activated carbon and nickel oxide, demonstrated a specific capacitance (Csp) of 598.6 F/g at a scan rate of 10 mV/s in a three-electrode system. Further galvanostatic charge-discharge (GCD) tests yielded a Csp of 656.2 F/g at a current density of 1.5 A/g. This material also exhibited good cycle stability, retaining 78.34% of its capacitance after 5000 cycles, with a Coulombic efficiency of 97.55% acs.org.

Another study involved fabricating NiO/Ni wafer aerogel electrodes. These aerogels displayed a specific capacity of 1060 F/g at a current density of 1 A/g in a three-electrode setup. When assembled into a two-electrode device, they achieved an energy density of 38 Wh/kg and a power density of 800 W/kg, with excellent cycling stability up to 10,000 cycles mdpi.com.

Coordination Chemistry and Supramolecular Assemblies

This compound is a key reagent in coordination chemistry, facilitating the synthesis of diverse nickel(II) complexes and enabling studies into intermolecular interactions and crystal engineering.

Synthesis of Novel Nickel(II) Coordination Complexes with Nitrate Ligands

This compound hexahydrate is frequently used as a nickel(II) source for synthesizing coordination complexes. Researchers have prepared various nickel(II) complexes where nitrate ligands play a role in coordination or act as counter-ions.

For example, nickel(II) complexes with tridentate Schiff base ligands derived from heterocyclic aldehydes have been synthesized using nickel(II) nitrate. In one such study, complexes like Ni(HL)(bipy)(H₂O)(ClO₄)(H₂O) were formed, where the nitrate ion served as a counter-ion, and the nickel center exhibited a distorted octahedral geometry tandfonline.com.

In another instance, nickel(II) nitrate hexahydrate was used in the synthesis of nickel(II) complexes with thiourea (B124793). The reaction of nickel(II) nitrate hexahydrate with thiourea in methanol (B129727) yielded the complex Ni(CH₄N₂S)₆₂. The crystal structure analysis revealed that the complex cations were linked by intra- and intermolecular N—H···S and N—H···O hydrogen bonds, forming a three-dimensional network scienceopen.com.

Furthermore, nickel(II) nitrate has been employed in the synthesis of complexes with amine-based ligands. For instance, when using tridentate ligands, nickel(II) monomers were formed with Ni(NO₃)₂ where one monodentate and one bidentate nitrate coordinated to the nickel center, completing the six-coordinate pseudo-octahedral geometry acs.org.

Study of Intermolecular Interactions and Crystal Engineering

The crystal structures of this compound complexes often reveal intricate patterns of intermolecular interactions, including hydrogen bonding and other non-covalent forces, which are crucial for crystal engineering.

Sensor Technology Research

Nickel-based materials, often synthesized using this compound as a precursor, are being explored for their potential in chemical and gas sensor applications due to their semiconductor properties.

Fabrication of Chemical and Gas Sensors

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap, making it suitable for gas sensing applications. This compound hexahydrate is a common starting material for synthesizing NiO nanoparticles and thin films used in these sensors.

Research has focused on enhancing the gas sensing performance of NiO by creating composite materials. For example, NiO nanoparticles decorated on nitrogen-doped reduced graphene oxide (N-rGO) have been investigated for NO₂ gas sensing. The NiO/N-rGO nanohybrids demonstrated a significantly enhanced response compared to N-rGO alone, achieving a response of 33.63% to 1000 ppb NO₂ at 100 °C. The sensor also showed good selectivity and a low limit of detection (<1 ppb) mdpi.com.

Another application involves nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles for ammonia (B1221849) gas sensing. Prepared using this compound as a precursor, these nanoparticles exhibited a response of 10% for 100 ppm of ammonia gas at 250 °C, with response and recovery times of 100 s and 119 s, respectively. The developed sensor displayed excellent repeatability and stability researchgate.net.

Nickel ferrite has also been explored for chlorine gas detection. A nickel ferrite/nanocellulose-based nanocomposite showed a response time of approximately 40 s and a recovery time of about 50 s for chlorine gas at room temperature. The study highlighted the potential of this composite for efficient chlorine gas monitoring nih.gov.

Compound List

this compound

Nickel(II) nitrate hexahydrate

Nickel ferrite

Nickel oxide

Nickel(II) ethylenediamine (B42938) complexes

Nickel(II) coordination complexes

Nickel vanadate (B1173111) nitrogen-doped carbon nanocomposites

Nickel-cobalt-manganese ternary hydroxides

Nickel-based composite materials

Nickel-based catalysts

Nickel(II) Schiff base complexes

Nickel(II) complexes with thiourea

Nickel(II) complexes with 1,1-dicyanoethylene-2,2-dithiolate

Nickel(II) tris(oxime)amine dichloride

Nickel-Sulfide/reduced graphene oxide nanocomposites

Nickel-iron hydroxides

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the arrangement and energy of electrons in nickel nitrate (B79036), which in turn dictate its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and materials. ju.edu.et DFT is based on the principle that the properties of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wave-function-based methods. ju.edu.et This approach has been successfully applied to investigate the properties of nickel nitrate in both molecular and solid-state forms. materialsproject.org

For solid-state this compound, DFT calculations, often using the Generalized Gradient Approximation (GGA) or GGA+U functionals, can predict various properties. materialsproject.orgarxiv.org The GGA+U method is particularly important for transition metal compounds like this compound to better account for the strong on-site Coulombic interaction of d-electrons. Calculations for the cubic, anhydrous form of this compound (Ni(NO₃)₂) have provided key data on its fundamental characteristics. materialsproject.orgmaterialsproject.org These computations can determine properties such as formation energy, band gap, and magnetic ordering. materialsproject.orgju.edu.et

Table 1: Computed Properties of Cubic Ni(NO₃)₂ using DFT

| Property | Computed Value | Unit |

|---|---|---|

| Formation Energy per Atom | -0.964 | eV/atom |

| Band Gap | 3.422 | eV |

| Crystalline Density | 2.85 | g/cm³ |

| Magnetic Ordering | Ferromagnetic | - |

| Total Magnetic Moment | 2.00 | µB/f.u. |

Source: Materials Project materialsproject.orgmaterialsproject.org

Understanding the nature of chemical bonds and the distribution of electron charge within the this compound molecule is crucial for explaining its reactivity. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to quantify these characteristics. universepg.comwikipedia.org

Mulliken population analysis provides a method for estimating partial atomic charges by partitioning the total electron population among the constituent atoms. wikipedia.orgq-chem.com However, a known drawback of this method is its significant dependence on the chosen basis set, which can sometimes lead to unphysical results. wikipedia.orgacs.org

Natural Bond Orbital (NBO) analysis offers a more robust alternative. wikipedia.org NBOs are localized orbitals that correspond to the classic Lewis structure concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu This method allows for an intuitive chemical interpretation of the wave function. The NBO approach can describe the bonding between the nickel cation and the nitrate anions, identifying the donor-acceptor interactions that constitute the bonds. wikipedia.org Analysis of the NBOs can reveal delocalization effects, which are departures from an idealized Lewis structure, by identifying weak occupancies in antibonding orbitals. wikipedia.org For instance, in nickel-oxygen systems, calculations can indicate that electron density is delocalized from oxygen onto the metal center. researchgate.net

Table 2: Comparison of Population Analysis Methods

| Method | Key Principle | Advantages | Disadvantages |

|---|---|---|---|

| Mulliken | Partitions overlap electron populations equally between two atoms. chemrxiv.org | Conceptually simple and computationally inexpensive. q-chem.com | Highly sensitive to the choice of basis set; can produce unphysical charges. wikipedia.orgacs.org |

| Löwdin | Uses a symmetrically orthogonalized basis set to assign electron density. | Shows reduced basis set dependence compared to Mulliken. acs.org | Still an approximation based on basis functions. |

| Natural (NBO) | Finds a set of localized orbitals that best represent a Lewis-like bonding pattern. wisc.edu | Provides an intuitive chemical picture of bonding; less dependent on the basis set. acs.orgwikipedia.org | More computationally intensive than Mulliken analysis. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a vital tool for elucidating the complex steps involved in chemical reactions. For this compound, this includes studying its thermal decomposition, its formation from precursors, and its role as a catalyst or catalyst precursor. researchgate.netuu.nl DFT calculations can map out the potential energy surface of a reaction, identifying stable intermediates, transition states, and the activation energies that govern the reaction rate. nih.gov

For example, theoretical studies can model the thermal decomposition of supported this compound, a common method for preparing nickel-based catalysts. uu.nl Such models can explain how different gas atmospheres (e.g., air, helium, or nitric oxide) affect the decomposition pathway and the morphology of the resulting nickel oxide particles. uu.nl Similarly, computational methods can investigate the mechanism of nickel hydroxide (B78521) formation from this compound, revealing a two-stage process involving an initial fast liquid-phase reaction followed by a slower topochemical reaction. researchgate.net In the field of electrocatalysis, DFT simulations can help understand the role of nickel in nitrate reduction by modeling the adsorption of nitrate ions and subsequent reaction steps on the catalyst surface. researchgate.netacs.org

Prediction and Simulation of Crystal Structures and Properties

Computational methods can predict the stable crystal structures of a compound and simulate their properties. For this compound, this is particularly relevant for its anhydrous and various hydrated forms. crystalls.info Anhydrous this compound crystallizes in a cubic space group (Pa-3). materialsproject.orgmaterialsproject.org Computational simulations using DFT can optimize the geometry of the unit cell and predict its lattice parameters with high accuracy. materialsproject.org

Table 3: Predicted Crystal Structure Information for Anhydrous Ni(NO₃)₂

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Pa-3 (No. 205) |

| Lattice Parameter (a) | 7.527 Å |

Source: Materials Project materialsproject.org

In this predicted structure, the Ni²⁺ ion is octahedrally coordinated to six oxygen atoms from the nitrate groups, with a Ni-O bond length of 2.05 Å. The nitrogen atom in the nitrate group is in a trigonal planar geometry with N-O bond lengths of 1.26 Å. materialsproject.org

Furthermore, computational thermodynamics can be used to model the phase diagrams of this compound hydrates, such as the Ni(NO₃)₂–H₂O system. researchgate.net These models can predict the stability ranges of different hydrated phases (e.g., dihydrate, tetrahydrate, hexahydrate, and nonahydrate) as a function of temperature and water activity, which is crucial for controlling crystallization processes. researchgate.net

Spectroscopic Property Simulations

Computational simulations are instrumental in interpreting experimental spectra. By calculating spectroscopic properties from first principles, researchers can assign spectral features to specific molecular structures or electronic transitions.

For electronic spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies of electronic excitations, which correspond to the absorption peaks in UV-visible spectra. researchgate.net These calculations can help interpret the spectra of nickel(II) complexes with nitrate, confirming the coordination geometry of the metal ion. acs.org

Vibrational spectra (Infrared and Raman) can also be simulated. By calculating the harmonic vibrational frequencies of a molecule, a theoretical spectrum can be generated. mdpi.com Comparing this simulated spectrum with experimental data helps to confirm the structure of the compound and assign specific vibrational modes to the observed bands. For instance, simulations can distinguish between the vibrational modes of uncoordinated nitrate ions and those of nitrate ligands directly bonded to the nickel center by showing shifts in frequency and the appearance of new bands. mdpi.com

Advanced Research Directions and Future Perspectives

Emerging Synthesis Techniques for Nickel Nitrate (B79036) Derivatives

Recent research highlights the development of advanced and "green" synthesis techniques for nickel nitrate and its derivatives, moving towards more sustainable and efficient production methods. Plant-based extracts and biological agents are increasingly being utilized as reducing and stabilizing agents, offering eco-friendly alternatives to traditional chemical synthesis.

Green Synthesis Approaches: Studies have demonstrated the successful synthesis of nickel nanoparticles (Ni-NPs) and nickel oxide nanoparticles (NiO NPs) using various plant extracts, such as Aegle marmelos leaf extract ijrti.orgnih.gov, Acacia nilotica leaf extract tandfonline.com, garlic extract researchgate.net, Peumus boldus extract dergipark.org.tr, and Citrus paradise (grapefruit) peel extract scielo.org.mx. These methods often involve the reduction of this compound hexahydrate in aqueous solutions at room temperature or mild heating, yielding nanoparticles with controlled morphologies, typically spherical ijrti.orgscielo.org.mx. Biological agents, such as Halomonas elongata, have also been employed for the biosynthesis of nickel nanoparticles ajgreenchem.comajgreenchem.com.

Solvothermal and Microwave-Assisted Synthesis: Solvothermal methods are being refined for the synthesis of nickel-based Metal-Organic Frameworks (MOFs) iucr.orgajol.infoajol.inforesearchgate.netupc.eduresearchgate.netresearchgate.net. For instance, a microwave solvothermal reaction of this compound with trimesic acid yielded a coordination polymer iucr.org. These techniques allow for precise control over crystal structure, pore size, and surface area, making them suitable for applications in gas storage, separation, and catalysis ajol.inforesearchgate.net.

Composite Material Synthesis: this compound is also employed as a precursor in the synthesis of composite materials. For example, this compound-doped zinc oxide (Ni:ZnO) nanoparticles have been prepared using a co-precipitation method, aiming to enhance the structural and functional properties of ZnO for photocatalysis and optoelectronics researchgate.net. Similarly, this compound is used in the preparation of nickel-loaded spent FCC catalysts for hydrogenation reactions nih.gov.

Table 1: Overview of Emerging Synthesis Techniques for Nickel Nanoparticles and Derivatives

| Synthesis Method | Precursor Used | Biological/Plant Extract/Agent | Key Characteristics Observed | Reference(s) |

| Green Synthesis (Plant Extract) | This compound | Aegle marmelos leaf extract | Spherical Ni-NPs, size range 1-80 nm (peak at 22 nm) ijrti.org; spherical NiO NPs saudijournals.com | ijrti.orgnih.govscielo.org.mxsaudijournals.com |

| Green Synthesis (Biological Agent) | This compound | Halomonas elongata | Spherical Ni-NPs, size range 1-80 nm (peak at 22 nm) ajgreenchem.com | ajgreenchem.comajgreenchem.com |

| Solvothermal Synthesis | This compound | N/A | Coordination polymers, MOFs with tunable pore size and structure iucr.orgajol.infoajol.inforesearchgate.netupc.eduresearchgate.netresearchgate.net | iucr.orgajol.infoajol.inforesearchgate.netupc.eduresearchgate.netresearchgate.net |

| Co-precipitation | This compound, Zinc nitrate | N/A | Ni-doped ZnO nanoparticles with altered defect states and band gap researchgate.net | researchgate.net |

| Wet Impregnation | This compound | N/A | Ni-loaded spent FCC catalysts for hydrogenation nih.gov | nih.gov |

Novel Applications in Interdisciplinary Fields

This compound and its derived materials are finding novel applications across various interdisciplinary fields, driven by their unique catalytic, electronic, and structural properties.

Catalysis: this compound serves as a precursor for nickel-based catalysts used in a wide array of chemical transformations. These include hydrogenation of unsaturated organic compounds, cross-coupling reactions (e.g., Suzuki, Heck), oxidation of alcohols, and dehydrogenation of alcohols sigmaaldrich.com. Nickel nanoparticles synthesized using this compound are explored for catalytic applications, including the remediation of dyes scielo.org.mx and as photocatalysts ugm.ac.idacs.org. Nickel-based MOFs are also being investigated for catalytic applications ajol.inforesearchgate.netgoogle.com. Furthermore, nickel phosphide (B1233454) catalysts, often synthesized using nickel precursors, show promise in the electrochemical reduction of nitrate to ammonia (B1221849), addressing both pollution control and sustainable ammonia production preprints.orgacs.org. Nickel catalysts supported on various oxides are crucial for processes like methane (B114726) decomposition and fatty acid hydrogenation sigmaaldrich.com.

Energy Storage: Nickel-based MOFs synthesized from this compound are being explored as electrode materials for supercapacitors ajol.inforesearchgate.netupc.eduresearchgate.net. These materials offer high surface area and tunable pore structures, contributing to improved specific capacitance and cycling stability. Research is also emerging on nickel-doped materials for advanced battery chemistries, such as nickel-doped for aluminum-ion batteries ucm.es and nickel iron layered double hydroxides (LDHs) for lithium-ion batteries mdpi.com.

Materials Science and Nanotechnology: this compound is a key precursor for synthesizing nickel nanoparticles and nickel oxide nanoparticles, which are explored for their antimicrobial researchgate.netajgreenchem.com, antioxidant acs.org, and cytotoxic properties ugm.ac.id. These nanomaterials are also investigated for their potential in sensors and as components in advanced materials. The use of this compound in the synthesis of coordination polymers and MOFs opens avenues for applications in gas storage, separation, and as supports for other catalytic nanoparticles iucr.orgajol.infogoogle.comrsc.org.

Environmental Remediation: Nickel-based catalysts derived from this compound are being researched for environmental applications, such as the electrochemical reduction of nitrate pollution in water bodies to produce ammonia preprints.orgacs.orgscirp.org.

Table 2: Emerging Applications of this compound Derivatives

| Application Area | Material/Derivative | Specific Use | Key Properties Leveraged | Reference(s) |

| Catalysis | Nickel Nanoparticles (Ni-NPs) | Hydrogenation, oxidation, dehydrogenation, dye degradation, photocatalysis | High surface area, catalytic activity, redox properties | researchgate.netscielo.org.mxsigmaaldrich.comugm.ac.idacs.org |

| Nickel-based MOFs | Heterogeneous catalysis, selective hydrogenation | Tunable pore structure, high surface area, accessible active sites | ajol.inforesearchgate.netgoogle.com | |